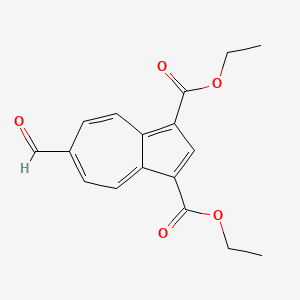
Diethyl 6-formylazulene-1,3-dicarboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Diethyl 6-formylazulene-1,3-dicarboxylate is a chemical compound belonging to the azulene family, characterized by its deep blue color and aromatic properties Azulenes are known for their unique structure, which consists of a fused five-membered and seven-membered ring system
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Diethyl 6-formylazulene-1,3-dicarboxylate can be synthesized through several methods. One common approach involves the reaction of diethyl azulene-1,3-dicarboxylate with formylating agents under controlled conditions. For instance, the reaction with formyl chloride in the presence of a base such as pyridine can yield the desired product . Another method involves the use of Vilsmeier-Haack reaction, where diethyl azulene-1,3-dicarboxylate reacts with N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the formyl group at the 6-position .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to remove impurities and obtain the final product in its pure form .
Análisis De Reacciones Químicas
Types of Reactions
Diethyl 6-formylazulene-1,3-dicarboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, acidic or basic conditions.
Reduction: NaBH4, LiAlH4, in solvents like ethanol or ether.
Substitution: Grignard reagents (RMgX), organolithium compounds (RLi), in solvents like tetrahydrofuran (THF) or diethyl ether.
Major Products Formed
Oxidation: Diethyl 6-carboxyazulene-1,3-dicarboxylate.
Reduction: Diethyl 6-hydroxymethylazulene-1,3-dicarboxylate.
Substitution: Various substituted azulene derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Diethyl 6-formylazulene-1,3-dicarboxylate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis to create complex molecules and study reaction mechanisms.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of dyes, pigments, and materials with specific optical properties.
Mecanismo De Acción
The mechanism of action of diethyl 6-formylazulene-1,3-dicarboxylate involves its interaction with various molecular targets and pathways. The formyl group can participate in nucleophilic addition reactions, forming intermediates that can further react to produce different products. The azulene core provides stability and enhances the reactivity of the compound, making it a versatile intermediate in organic synthesis .
Comparación Con Compuestos Similares
Similar Compounds
Diethyl azulene-1,3-dicarboxylate: Lacks the formyl group, making it less reactive in certain reactions.
Diethyl 2-chloroazulene-1,3-dicarboxylate: Contains a chloro group instead of a formyl group, leading to different reactivity and applications.
Diethyl 2-methoxyazulene-1,3-dicarboxylate: Contains a methoxy group, which affects its chemical behavior compared to the formyl derivative.
Uniqueness
This compound can undergo a wider range of chemical reactions compared to its analogs, making it a valuable intermediate in organic synthesis and materials science .
Propiedades
Número CAS |
76279-59-9 |
|---|---|
Fórmula molecular |
C17H16O5 |
Peso molecular |
300.30 g/mol |
Nombre IUPAC |
diethyl 6-formylazulene-1,3-dicarboxylate |
InChI |
InChI=1S/C17H16O5/c1-3-21-16(19)14-9-15(17(20)22-4-2)13-8-6-11(10-18)5-7-12(13)14/h5-10H,3-4H2,1-2H3 |
Clave InChI |
LHKRJABRXGJWFQ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC(=C2C1=CC=C(C=C2)C=O)C(=O)OCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




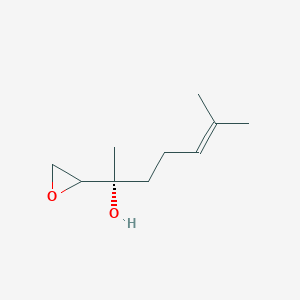
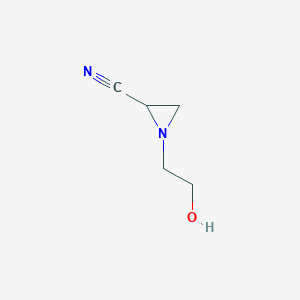
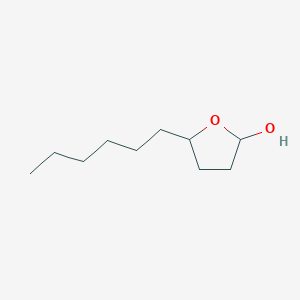

![1-[4-(Benzyloxy)-3-chlorophenyl]-2-bromoethan-1-one](/img/structure/B14439437.png)
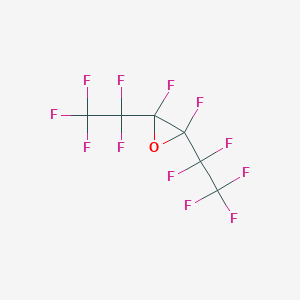
![4-[2-(1H-Pyrazol-1-yl)ethyl]phenol](/img/structure/B14439459.png)
![6-[(1E,3E,5E)-6-[(1R,3R,4S,5S,7R)-4,8-dihydroxy-1,3,5,7-tetramethyl-2,6-dioxabicyclo[3.2.1]octan-3-yl]hexa-1,3,5-trienyl]-4-methoxy-5-methylpyran-2-one](/img/structure/B14439466.png)

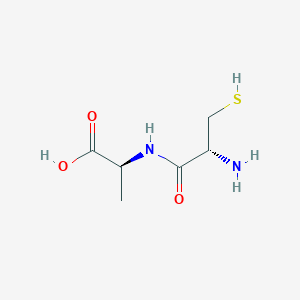
![1-Methyl-2-{[(2-methylphenyl)methyl]sulfanyl}pyridin-1-ium bromide](/img/structure/B14439486.png)

